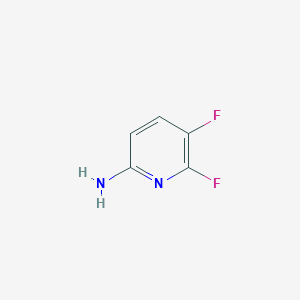

5,6-Difluoropyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVJOUJYYDNANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,6 Difluoropyridin 2 Amine and Cognate Isomers

Precursor-Based Synthesis and Strategic Halogenation Approaches

The introduction of fluorine onto a pyridine (B92270) ring can be achieved through various methods, including direct fluorination of precursors or by constructing the ring from already fluorinated fragments. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Regioselective Fluorination of Aminopyridines and Pyridin-2(1H)-ones

Direct regioselective fluorination of aminopyridines and their corresponding pyridin-2(1H)-ones presents a powerful method for the synthesis of fluorinated pyridines. Electrophilic fluorinating agents, such as Selectfluor, are commonly employed for this purpose. The regioselectivity of the fluorination is highly dependent on the substitution pattern of the pyridine ring. rsc.orgnih.govresearchgate.netx-mol.com

The presence of an amino or hydroxyl group at the C2 position activates the electron-deficient pyridine system towards electrophilic attack. nih.govresearchgate.netx-mol.com For instance, the fluorination of 2-aminopyridines with Selectfluor can proceed under mild conditions, often in a mixture of solvents like chloroform (B151607) and water, to yield fluorinated products in good to high yields. nih.gov The position of fluorination is directed by the existing substituents on the ring. While a direct synthesis of 5,6-difluoropyridin-2-amine via this method is not explicitly detailed in the provided literature, the principles suggest that a suitably substituted 2-aminopyridine (B139424) could undergo sequential fluorination at the 5 and 6 positions.

Research on related heterocycles, such as 2-aminopyrimidines and 2-aminopyrazines, further illustrates the utility of Selectfluor. rsc.orgresearchgate.netsioc-journal.cn In these systems, fluorination also occurs with high regioselectivity, which is influenced by the substituents on the ring. researchgate.netsioc-journal.cn

Table 1: Examples of Regioselective Fluorination

| Starting Material | Reagent | Product | Reference |

| 2-Aminopyridines | Selectfluor | Fluorinated Pyridines | nih.govresearchgate.netx-mol.com |

| Pyridin-2(1H)-ones | Selectfluor | Fluorinated Pyridin-2(1H)-ones | nih.govresearchgate.netx-mol.com |

| 2-Aminopyrimidines | Selectfluor, Ag2CO3 | 5-Fluoro-2-aminopyrimidines | rsc.orgresearchgate.net |

| 2-Aminopyrazines | Selectfluor | 5-Fluoro-2-aminopyrazines | sioc-journal.cn |

Multistep Synthesis Routes from Polyhalogenated Pyridine Systems

A common and versatile approach to synthesizing specific fluorinated aminopyridines involves the multistep functionalization of polyhalogenated pyridine precursors. This strategy allows for precise control over the final substitution pattern.

One illustrative pathway begins with readily available polyhalogenated pyridines, such as pentachloropyridine (B147404) or pentafluoropyridine (B1199360). For example, a process for producing 5-chloro-3,6-difluoropyridin-2-amine (B3040336) involves the chlorination and subsequent fluorination of pyridine precursors. googleapis.com Similarly, 2-amino-3,5-difluoropyridine (B1273219) has been synthesized from pentafluoropyridine by first reacting it with hydrazine (B178648) to form a hydrazino-intermediate, followed by reduction. google.com

Another relevant example is the synthesis of 5-chloro-2,3-difluoropyridine (B143520) starting from 2-aminopyridine. google.com This process involves chlorination to 2-amino-3,5-dichloropyridine, followed by a Sandmeyer reaction to give 2,3,5-trichloropyridine. Subsequent fluorination with a mixture of cesium fluoride (B91410) and potassium fluoride yields the desired 5-chloro-2,3-difluoropyridine, which can then be further functionalized. google.com These examples highlight a general strategy where a polyhalogenated pyridine is sequentially modified to install the desired fluorine and amine functionalities.

A general route to a compound like this compound could, therefore, start from a suitable polyhalogenated pyridine. Selective nucleophilic substitution of fluorine or chlorine atoms at specific positions, followed by the introduction of the amino group, is a key feature of this approach. The differential reactivity of halogens (e.g., F > Cl in nucleophilic aromatic substitution) can be exploited to achieve the desired regiochemistry. psu.edu

Electrochemical Fluorination for N-F Amine Reagent Synthesis

Electrochemical methods offer a "green" alternative for fluorination, either by direct introduction of fluorine into a molecule or by synthesizing fluorinating reagents. nih.gov N-F amine reagents, such as those derived from the electrochemical fluorination of pyridine or 2-fluoropyridine (B1216828) in anhydrous hydrogen fluoride, are powerful electrophilic fluorinating agents. nih.gov

While direct electrochemical fluorination of a suitable pyridine precursor to yield this compound is a possibility, the more common application of this technology in this context is the synthesis of reagents like Selectfluor. The development of stable and selective N-F reagents has been crucial for the advancement of electrophilic fluorination chemistry. wikipedia.org Electrochemical synthesis provides a means to generate these reagents, which can then be used in the regioselective fluorination reactions described in section 2.1.1.

Amination Strategies for Constructing the Pyridin-2-amine Moiety

The introduction of the 2-amino group is a critical step in the synthesis of this compound. This can be accomplished through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution with Ammonia (B1221849) or Amine Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing amino groups onto electron-deficient aromatic rings, such as those of fluorinated pyridines. psu.edunih.govresearchgate.netpharm.or.jpacs.orgresearchgate.netresearchgate.net The fluorine atoms in di- and poly-fluorinated pyridines are excellent leaving groups in SNAr reactions.

A pertinent example is the synthesis of 2-amino-6-fluoropyridine (B74216) from 2,6-difluoropyridine (B73466) by reaction with aqueous ammonia at elevated temperatures in a sealed vessel. chemicalbook.com This reaction proceeds with high yield and demonstrates the feasibility of selective amination. Similarly, the synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884) is achieved through the amination of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) with aqueous ammonia.

For the synthesis of this compound, a plausible route would involve the reaction of a suitable trifluoropyridine precursor, such as 2,5,6-trifluoropyridine, with ammonia or a protected amine. The regioselectivity of the amination would be a key consideration, and is influenced by the electronic effects of the existing fluorine substituents.

Table 2: Examples of Nucleophilic Aromatic Substitution for Amination

| Starting Material | Nucleophile | Product | Yield | Conditions | Reference |

| 2,6-Difluoropyridine | Ammonium Hydroxide | 2-Amino-6-fluoropyridine | 94% | 105°C, 15 h | chemicalbook.com |

| 3,5-Dichloro-2,4,6-trifluoropyridine | Aqueous Ammonia | 4-Amino-3,5-dichloro-2,6-difluoropyridine | 92% | 0°C to RT | |

| 2-Fluoropyridine | Lithium Amides | Aminopyridines | Moderate to Good | Mild | researchgate.net |

Transition Metal-Catalyzed Amination (e.g., Palladium-catalyzed Buchwald-Hartwig Couplings)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, particularly for the synthesis of arylamines. wikipedia.org This palladium-catalyzed cross-coupling reaction is applicable to a wide range of aryl halides and amines, including those involving fluorinated pyridines. organic-chemistry.org

This method offers an alternative to SNAr, especially when the substrate is less reactive or when milder reaction conditions are required. The catalyst system, typically consisting of a palladium precursor and a phosphine (B1218219) ligand, is crucial for the efficiency and scope of the reaction. While a specific example for the synthesis of this compound via Buchwald-Hartwig amination is not provided in the searched literature, the general applicability of this reaction to halopyridines suggests its potential. wikipedia.orgorganic-chemistry.org For instance, a suitable di- or tri-halogenated pyridine could be coupled with ammonia or an ammonia equivalent to introduce the 2-amino group. The choice of ligand is often critical in achieving high yields and overcoming potential challenges associated with hindered substrates or the presence of multiple halogen atoms.

Lithium Amide-Promoted Amination of Fluoropyridines

The use of lithium amides for the amination of fluoropyridines presents a powerful, transition-metal-free method for creating C-N bonds. researchgate.netlookchem.com This approach is particularly effective for the synthesis of 2-aminopyridines from 2-fluoropyridine under mild conditions, often resulting in good yields and high purity. lookchem.comresearchgate.net

The reaction typically involves treating the fluoropyridine with one equivalent of a lithium amide at room temperature, leading to complete conversion within a couple of hours. lookchem.com This method is advantageous as it can be applied to fluoropyridines that are not further activated by electron-withdrawing groups. lookchem.com Both primary and secondary lithium amides have proven effective in these amination reactions. lookchem.com For instance, the reaction of 2,6-difluoropyridine with lithium diisopropylamide (LDA) in THF at -78°C results in quantitative ortholithiation. Upon warming to 0°C, this intermediate converts to 2-fluoro-6-(diisopropylamino)pyridine. nih.govresearchgate.net

The mechanism of this transformation is believed to involve a reversible lithiation followed by a nucleophilic attack of the lithium amide on the unlithiated pyridine. nih.govresearchgate.net This direct substitution proceeds without the formation of a Meisenheimer complex. nih.govresearchgate.net The choice of lithium amide can also influence the reaction, with more hindered lithium amides potentially reducing unwanted side reactions. nih.gov

Optimization of Reaction Conditions for Synthesis of Difluoropyridin-2-amines

The successful synthesis of difluoropyridin-2-amines hinges on the careful optimization of reaction conditions. Key factors include the solvent system, temperature and pressure, and the catalyst and reagent stoichiometry.

Influence of Solvent Systems on Reaction Kinetics and Regioselectivity

The choice of solvent significantly impacts the kinetics and regioselectivity of amination reactions of fluoropyridines. numberanalytics.com Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (B52724) are commonly employed. beilstein-journals.orgrsc.org

In the amination of substituted dichloropyridines, the solvent's ability to act as a hydrogen-bond acceptor, described by the solvatochromic β parameter, can dictate the regioselectivity. researchgate.net For example, a reaction in dichloromethane (B109758) (DCM) with a low β value can yield one isomer preferentially, while switching to DMSO with a higher β value can favor the other isomer. researchgate.net In the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, toluene (B28343) is a suitable solvent for Buchwald-Hartwig amination. mdpi.com The polarity of the solvent can also influence the reaction rate, as observed in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) where different polarities of ligands affected the polymerization rate. mdpi.com

For lithium amide-promoted aminations, anhydrous Tetrahydrofuran (THF) is a common solvent. lookchem.comnih.gov The concentration of THF can also play a role in the reaction kinetics. nih.govresearchgate.net

Temperature and Pressure Control in High-Yield Syntheses

Temperature and pressure are critical parameters for achieving high yields in the synthesis of difluoropyridin-2-amines. High temperatures are often required for nucleophilic aromatic substitution (SNAr) reactions. For example, the amination of 2,4,6-trichloropyridine (B96486) to 2-chloro-4,6-difluoropyridine (B11774537) using KF/DMSO occurs at 185°C, followed by reaction with aqueous ammonia at 150°C in a sealed vessel. Similarly, the synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine from 3,5-dichloro-2,4,6-trifluoropyridine with ammonia is conducted under controlled pressure and temperatures of 80–120°C.

In some cases, reactions are initiated at low temperatures and then warmed. The lithiation of 2,6-difluoropyridine with LDA, for instance, is carried out at -78°C before warming to 0°C for the subsequent amination. nih.govresearchgate.net The reaction of 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate is conducted at temperatures ranging from 50 to 150°C. google.com

The following table summarizes the temperature conditions for various syntheses:

| Reactants | Product | Temperature | Reference |

| 2,4,6-Trichloropyridine | 2-Chloro-4,6-difluoropyridine | 185°C | |

| 2-Chloro-4,6-difluoropyridine and aqueous ammonia | 4,6-Difluoropyridin-2-amine | 150°C | |

| 3,5-Dichloro-2,4,6-trifluoropyridine and ammonia | 4-Amino-3,5-dichloro-2,6-difluoropyridine | 80–120°C | |

| 2,6-Difluoropyridine and LDA | 2-Fluoro-6-(diisopropylamino)pyridine | -78°C to 0°C | nih.govresearchgate.net |

| 3-Substituted-2,5,6-trifluoropyridine and hydrazine monohydrate | 2-Hydrazino-3-substituted-5,6-difluoropyridine | 50–150°C | google.com |

| 5-Bromo-2-fluoropyridine and pyrazole | N-Aryl-5-bromo-2-fluoropyridine | 70-90°C | rsc.org |

| 2,6-Difluoropyridine and benzimidazole (B57391) | 2-(Benzimidazol-1-yl)-6-fluoropyridine | 90°C | rsc.org |

Catalyst Systems and Reagent Stoichiometry for Enhanced Efficiency

The efficiency of difluoropyridin-2-amine synthesis is greatly enhanced by the appropriate choice of catalyst systems and reagent stoichiometry.

For palladium-catalyzed aminations, such as the Buchwald-Hartwig reaction, a combination of a palladium precursor and a phosphine ligand is typically used. mdpi.com For example, a system of Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) with Cs₂CO₃ as the base is effective for the amination of fluoropyridines. In other cases, dichlorobis(triphenylphosphine)Pd(II) with xantphos (B1684198) and sodium tert-butoxide is employed. mdpi.com The catalyst loading can be critical, with electron-deficient aryl chlorides sometimes requiring higher loadings.

In metal-free reactions, the stoichiometry of the reagents is paramount. For lithium amide-promoted aminations, a 1:1 ratio of lithium amide to 2-fluoropyridine is often sufficient. lookchem.com However, in some cases, an excess of the amine or base is used to drive the reaction to completion. rsc.org For instance, in the coupling of 2,6-difluoropyridine with benzimidazole, a 1.5:1 molar ratio of the difluoropyridine to benzimidazole with 2.0 equivalents of K₂CO₃ was found to be optimal. rsc.org The amount of hydrazine monohydrate used in the reaction with 3-substituted-2,5,6-trifluoropyridine can range from 3 to 15 equivalents. google.com

The table below outlines various catalyst and reagent systems:

| Reaction Type | Catalyst/Reagents | Base | Stoichiometry | Reference |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 5 mol% Pd(OAc)₂, 10 mol% XPhos, 2 equiv. Cs₂CO₃ | |

| Buchwald-Hartwig Amination | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Sodium tert-butoxide | - | mdpi.com |

| Metal-Free C-N Coupling | - | K₂CO₃ | 1.0 mmol amine, 1.0 mmol base | rsc.org |

| Lithium Amide Amination | Lithium Amide | - | 1 equiv. Lithium Amide | lookchem.com |

| Hydrazination | Hydrazine monohydrate | - | 3-15 equiv. Hydrazine monohydrate | google.com |

Chromatographic and Crystallization Techniques for Compound Isolation and Purification

Following synthesis, the isolation and purification of the target difluoropyridin-2-amine are crucial for obtaining a high-purity product. Common techniques include chromatography and crystallization.

Chromatographic Techniques: Flash chromatography is a widely used method for purifying reaction products. rsc.org The choice of eluent is critical for achieving good separation. For example, a mixture of petroleum ether and ethyl acetate (B1210297) (2:1) has been used to purify 1,1'-(3,5-Difluoropyridine-2,6-diyl)bis(1H-benzo[d]imidazole). rsc.org In some cases, a short silica (B1680970) gel plug can be sufficient to remove impurities, particularly under-arylated by-products which are strongly retained on silica gel. academie-sciences.fr High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primarily used for purity assessment.

Crystallization Techniques: Crystallization is another effective method for purification. The choice of solvent is important for obtaining well-formed crystals. Low-melting point compounds like 2-fluoropyridine and 2,6-difluoropyridine can be crystallized in situ directly on a single crystal X-ray diffractometer. researchgate.netresearchgate.net For other compounds, trituration with a suitable solvent, such as diethyl ether or n-hexane, can be used as a purification step to remove residual impurities. academie-sciences.fr The final product is often dried under vacuum to remove any remaining solvent. academie-sciences.fr

Elucidation of Chemical Reactivity and Transformation Pathways of 5,6 Difluoropyridin 2 Amine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The electron-withdrawing nature of the fluorine atoms and the pyridine ring nitrogen makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comyoutube.com This reactivity is a cornerstone of its synthetic utility.

Displacement of Fluorine and Other Halogen Atoms by Diverse Nucleophiles

The fluorine atoms at positions 5 and 6 of 5,6-Difluoropyridin-2-amine are prone to displacement by a variety of nucleophiles. ambeed.compsu.edu This is a common feature of fluorinated pyridines, where the high electronegativity of fluorine makes the attached carbon atom electrophilic and susceptible to nucleophilic attack. nih.gov Reactions with nucleophiles such as amines, thiols, and alkoxides can lead to the selective replacement of one or both fluorine atoms. smolecule.comsmolecule.com For instance, treatment with ammonia (B1221849) can result in the replacement of a fluorine atom to yield a diaminopyridine derivative. psu.edu Similarly, in related dihalopyridines, the displacement of halogen atoms by nucleophiles is a well-established transformation. researchgate.net The mobility of the leaving group in SNAr reactions often follows the order F > NO2 > Cl, highlighting the high reactivity of fluoro-substituted pyridines. psu.eduthieme-connect.com

| Reactant | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 2,4,6-trifluoropyridine | Sodium imidazolate | 2-(Imidazol-1-yl)-4,6-difluoropyridine | - |

| 3,5-dichloro-2,4,6-trifluoropyridine (B155018) | PhSNa (soft nucleophile) | Displacement of bromine | - |

| 3,5-dichloro-2,4,6-trifluoropyridine | MeONa (hard nucleophile) | Displacement of fluorine | - |

| 2,3,5-Trichloropyridine | Potassium fluoride (B91410) | 5-Chloro-2,3-difluoropyridine (B143520) | - thieme-connect.com |

Regiochemical Control and Substituent Effects in SNAr Reactions

The regioselectivity of SNAr reactions on substituted pyridines is governed by the electronic and steric effects of the substituents. wuxiapptec.com In this compound, the amino group at the 2-position and the fluorine atoms at the 5- and 6-positions direct the outcome of nucleophilic attack. The electron-donating amino group can influence the reactivity of the adjacent fluorine atom at position 6. Conversely, the strong electron-withdrawing fluorine atoms activate the ring for nucleophilic attack. In difluoropyridine systems, the position of the fluorine atoms significantly impacts which sites are most reactive. wuxiapptec.com For example, in 2,4-dichloropyrimidines, the presence of an electron-donating group at the 6-position can favor nucleophilic attack at the C-2 position over the C-4 position. wuxiapptec.com This highlights the delicate balance of substituent effects in determining the regiochemical outcome. wuxiapptec.com The relative reactivity of different positions on the pyridine ring is crucial for selective functionalization. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Electron-Deficient Pyridine Core

The pyridine ring is generally electron-deficient, making electrophilic aromatic substitution reactions challenging compared to benzene. However, the presence of the activating amino group in this compound can facilitate such reactions. While the fluorine atoms are deactivating, the amino group is a powerful activating group and directs electrophiles to the ortho and para positions. In this case, electrophilic attack would be expected to occur at the 3- and 5-positions. However, the presence of a fluorine atom at position 5 may hinder substitution at this site. Nitration of 3,5-difluoropyridine (B1298662) N-oxide, for example, yields the 4-nitro derivative as the major product, demonstrating that electrophilic attack is possible on a fluorinated pyridine ring. psu.edu

Oxidative and Reductive Transformations of the Aminopyridine System

The amino group and the pyridine ring of this compound can undergo both oxidation and reduction. The amino group can be oxidized to a nitro or hydroxylamine (B1172632) group using reagents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂), often leaving the fluorine substituents intact. smolecule.com Conversely, the pyridine ring can be reduced under certain conditions. Catalytic hydrogenation, for instance, can reduce the pyridine ring while preserving the C-F bonds under optimized conditions. For example, 2-hydrazino-3-substituted-5,6-difluoropyridine can be reduced with hydrogen in the presence of a Raney nickel catalyst to form the corresponding 2-aminopyridine (B139424) derivative.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in these transformations. ambeed.comambeed.com The fluorine atoms can influence the reactivity of the pyridine ring in these reactions. ambeed.com

Suzuki, Stille, and Heck Coupling for Carbon-Carbon Bond Formation

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. academie-sciences.fr While specific examples for this compound are not detailed in the provided context, related fluorinated pyridines participate in Suzuki couplings to form biaryl structures. ambeed.com The electron-withdrawing fluorine atoms can activate the pyridine ring for such coupling reactions.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. mdpi.com Although direct examples with this compound are not available, the general principles suggest its potential as a coupling partner, likely requiring activation of one of the C-F bonds or prior conversion to a more reactive halide. harvard.edu

Heck Coupling: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com The halogenated derivatives of this compound could potentially undergo Heck reactions to introduce alkenyl groups onto the pyridine ring. ambeed.com

| Reaction | Coupling Partners | Catalyst System | Typical Product |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound + Organic halide/triflate | Palladium catalyst + Base | Biaryl compounds |

| Stille Coupling | Organotin compound + Organic halide/triflate | Palladium catalyst | Ketones, Biaryls organic-chemistry.orglibretexts.org |

| Heck Coupling | Unsaturated halide + Alkene | Palladium catalyst + Base | Substituted alkenes wikipedia.org |

Applications in Carbon-Nitrogen and Carbon-Heteroatom Bond Constructions

The chemical structure of this compound, featuring a primary amino group and two fluorine atoms on a π-deficient pyridine ring, offers multiple avenues for constructing new carbon-nitrogen (C-N) and carbon-heteroatom (C-X) bonds. These transformations are pivotal in synthesizing more complex molecules for various applications, including pharmaceuticals and materials science.

The primary amino group at the C2 position is nucleophilic and can readily participate in C-N bond-forming reactions. Standard derivatization reactions such as acylation, sulfonylation, and alkylation can be performed on this group. For instance, the amino group can be derivatized to form amides, sulfonamides, or phosphonamides. google.com The formation of N-aryl derivatives through coupling reactions is also a key transformation. A patent describes the synthesis of 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives, which inherently involves the formation of a C-N bond where the amino group of a pyridine acts as the nucleophile. nih.gov

The fluorine atoms at the C5 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), enabling the formation of C-N and other C-X bonds. The electron-withdrawing nature of the pyridine nitrogen and the adjacent fluorine atoms activates the C6 position for nucleophilic attack. This allows for the displacement of the C6-fluorine by various nucleophiles. Metal-free methods have been developed for the site-selective C-N coupling of polyhalogenated pyridines with amines. rsc.org In these reactions, a fluorine atom ortho to the ring nitrogen is often selectively replaced. rsc.org For example, studies on 2,6-difluoropyridine (B73466) show that it readily reacts with nitrogen nucleophiles like benzimidazole (B57391) to form monosubstituted or disubstituted products depending on the reaction conditions. rsc.org This reactivity can be extrapolated to this compound, where the C6-fluorine is similarly activated.

Carbon-heteroatom bonds involving oxygen (C-O) or sulfur (C-S) can also be formed via SNAr. The reaction of fluoropyridines with phenoxides or thiophenolates can yield the corresponding ethers and thioethers. The formation of an ether linkage at the C2 position of a 5-bromo-6-fluoropyridine derivative has been reported, illustrating the viability of displacing a fluorine atom adjacent to the pyridine nitrogen with an oxygen nucleophile.

Table 1: Examples of C-N and C-X Bond Forming Reactions on Fluoropyridines

| Starting Material | Reagent(s) | Product Type | Reaction Type | Reference(s) |

| 2,6-Difluoropyridine | Benzimidazole, K₂CO₃, DMSO | N-Arylated Pyridine | SNAr (C-N bond formation) | rsc.org |

| 2-Fluoropyridine (B1216828) | Lithium Amides | Aminopyridine | SNAr (C-N bond formation) | researchgate.net |

| 5-Bromo-6-fluoropyridin-2-ol | Dimethylaminopropanol | Pyridinyl Ether | Williamson Ether Synthesis | |

| Polyhalogenated Pyridines | Amines, K₂CO₃, DMSO | Aminopyridine | Metal-free SNAr | rsc.org |

Functional Group Interconversions and Derivatization Strategies of the Amino and Fluoro Groups

Functional group interconversions (FGIs) are essential for modifying the chemical properties of this compound and accessing a wider range of derivatives. Both the amino and fluoro groups can be transformed into other functionalities.

Derivatization of the Amino Group: The primary amino group is a versatile handle for chemical modification. Beyond the C-N bond formations discussed previously, it can undergo diazotization. The resulting diazonium salt is a valuable intermediate that can be converted into a variety of other functional groups, such as hydroxyl, cyano, or halogen, through Sandmeyer-type reactions. The synthesis of 2-amino-3,5-difluoropyridine (B1273219) can be achieved through a multi-step process starting from pentafluoropyridine (B1199360), which is converted to a hydrazino intermediate that is subsequently reduced to the amine. google.com This highlights a pathway where a hydrazino group serves as a precursor to the amino group. google.com Oxidation of the amino group could potentially yield nitroso or nitro derivatives, though this requires carefully controlled conditions to avoid ring degradation.

Derivatization of the Fluoro Groups: The fluorine atoms on the pyridine ring are key sites for functionalization, primarily through nucleophilic aromatic substitution (SNAr). The reactivity of halogens in SNAr on pyridine rings is highly dependent on their position relative to the activating nitrogen atom. Fluorine atoms at the C2 or C6 (α) and C4 (γ) positions are highly activated and can be displaced by a range of nucleophiles. In this compound, the fluorine at the C6 position is particularly activated.

Studies on related polyhalopyridines show that hard nucleophiles, such as methoxide (B1231860), preferentially displace fluorine over heavier halogens like bromine. psu.edu This allows for selective introduction of oxygen-based functional groups. Similarly, soft nucleophiles like sodium thiophenoxide can also displace fluorine, leading to the formation of thioethers. psu.edu The conversion of a fluoro group to a hydroxyl group can be achieved by reaction with hydroxides under specific conditions. These interconversions allow for significant structural diversification.

Table 2: Functional Group Interconversion Strategies

| Functional Group | Reagent/Method | Resulting Group | Reaction Type | Reference(s) |

| Amino (-NH₂) | NaNO₂, H⁺ | Diazonium (-N₂⁺) | Diazotization | smolecule.com |

| Fluoro (-F) | Amines (e.g., R₂NH) | Amino (-NR₂) | Nucleophilic Aromatic Substitution | rsc.orgresearchgate.net |

| Fluoro (-F) | Alkoxides (e.g., MeO⁻) | Alkoxy (-OR) | Nucleophilic Aromatic Substitution | psu.edu |

| Fluoro (-F) | Thiolates (e.g., PhS⁻) | Thioether (-SR) | Nucleophilic Aromatic Substitution | psu.edu |

| Hydrazino (-NHNH₂) | Raney Nickel, H₂ | Amino (-NH₂) | Reduction | google.com |

Metalation Reactions and Their Utility in Further Functionalization

Metalation, particularly directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In this process, a directing metalation group (DMG) complexes with a strong organolithium base, facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped with various electrophiles to introduce a wide array of substituents.

For this compound, several groups can act as DMGs, including the amino group and the fluorine atoms. The amino group (-NH₂) is a potent DMG, typically requiring protection (e.g., as an amide or carbamate) before metalation to prevent N-deprotonation. However, under certain conditions, a protected amino group can direct lithiation to the C3 position.

The fluorine atoms themselves are also recognized as weak to moderate DMGs. researchgate.net In difluoropyridines, metalation often occurs at a position flanked by a fluorine atom. scispace.comresearchgate.net In the case of this compound, the C3 position is ortho to the C2-amino group, while the C4 position is flanked by the C5-fluoro atom. The regiochemical outcome of metalation would depend on the specific base used (e.g., n-BuLi, LDA), additives (e.g., TMEDA), and reaction conditions, which influence the kinetic versus thermodynamic acidity of the ring protons. researchgate.netacs.org Given the strong directing ability of an amino or protected amino group, functionalization at the C3 position is a highly probable outcome.

Once the aryllithium intermediate is formed (e.g., at C3), it serves as a versatile nucleophile for further functionalization. Quenching the reaction with an appropriate electrophile can introduce new carbon-carbon or carbon-heteroatom bonds with high regioselectivity.

Common electrophiles and the resulting functional groups include:

Carbon dioxide (CO₂): followed by acidic workup to yield a carboxylic acid. scispace.com

Aldehydes or ketones: to produce secondary or tertiary alcohols.

Iodine (I₂): to introduce an iodine atom, which can then be used in cross-coupling reactions.

Chlorotrimethylsilane (TMSCl): to install a trimethylsilyl (B98337) group, which can be a placeholder or used in subsequent reactions. scispace.com

This metalation-functionalization sequence provides a powerful tool for creating highly substituted pyridine derivatives that would be difficult to access through other synthetic routes. scispace.comresearchgate.net

Table 3: Metalation and Further Functionalization of Fluoropyridines

| Substrate Type | Base | Site of Metalation | Electrophile (E⁺) | Product | Reference(s) |

| 2,3-Difluoropyridine | LIDA | C4 | CO₂ | 2,3-Difluoropyridine-4-carboxylic acid | scispace.com |

| 2,5-Difluoropyridine | LIDA | C6 | CO₂ | 2,5-Difluoropyridine-6-carboxylic acid | scispace.com |

| Substituted Pyridine | n-BuLi/TMEDA | ortho to DMG | Various (RCHO, I₂, TMSCl) | ortho-Functionalized Pyridine | baranlab.org |

| 2-Fluoropyridine | LDA | C3 | I₂ | 2-Fluoro-3-iodopyridine | researchgate.net |

In Depth Mechanistic Investigations of Reactions Involving 5,6 Difluoropyridin 2 Amine Analogues

Kinetic Studies and Deuterium Isotope Effects in Reaction Pathway Elucidation

Kinetic studies, which measure the rate of a chemical reaction, are a cornerstone of mechanistic elucidation. By examining how reaction rates change with concentration, temperature, and isotopic substitution, chemists can deduce the sequence of events at a molecular level.

A kinetic study of the diazotization of 2-aminopyridine (B139424) in perchloric acid indicated that the reaction proceeds through a single mechanism involving the protonated amine and the nitrous acidium ion, with the rate-determining step being the formation of a primary nitrosoamine. sci-hub.ru In the thermal decomposition of 2,4,6-triazido-3,5-difluoropyridine, a related heterocyclic compound, the reaction was found to occur in two macroscopic steps, each following first-order kinetics. researchgate.net The first step, involving the decomposition of an azide (B81097) group, has an activation energy of 35.6 ± 1.2 kcal/mol and a pre-exponential factor (log A) of 15.1 ± 0.6 s⁻¹. researchgate.net For the amination of 4,6-difluoropyridin-2-amine, kinetic studies show that the reaction follows second-order kinetics with an activation energy of 85 kJ/mol.

Rate studies of the reaction between 2,6-difluoropyridine (B73466) and lithium diisopropylamide (LDA) in THF revealed a complex pathway. nih.govacs.org The data fit a two-term rate law, suggesting two parallel, monomer-based pathways that differ in their degree of THF solvation. nih.govacs.org

The kinetic isotope effect (KIE) is a powerful tool for probing the breaking of bonds in or before the rate-determining step of a reaction. nih.gov It compares the reaction rate of a molecule with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). Deuterium KIEs are particularly useful for distinguishing between reaction mechanisms, such as bimolecular nucleophilic substitution (SN2) and elimination (E2). mdpi.com E2 reactions typically exhibit large "normal" KIEs (kH/kD > 1), whereas SN2 reactions often show small or slightly "inverse" KIEs (kH/kD < 1). mdpi.com Low KIEs observed in some P450-catalyzed amine N-dealkylation reactions suggest that C-H bond breaking is not the rate-limiting step, pointing towards a mechanism involving initial one-electron oxidation. nih.gov

| Reaction / Compound | Kinetic Parameter | Value | Source(s) |

| Thermal Decomposition of 2,4,6-triazido-3,5-difluoropyridine | Activation Energy (Ea) | 35.6 ± 1.2 kcal/mol | researchgate.net |

| Pre-exponential (log A) | 15.1 ± 0.6 s⁻¹ | researchgate.net | |

| Catalytic Amination of 4,6-Difluoropyridin-2-amine | Activation Energy (Ea) | 85 kJ/mol | |

| Rate Order | Second-order | ||

| Diazotization of 2-aminopyridine | Proposed Rate-determining Step | Formation of primary nitrosoamine | sci-hub.ru |

| Substitution of 2,6-difluoropyridine with LDA | Proposed Pathway | Two parallel, monomer-based pathways | nih.govacs.org |

Characterization of Reaction Intermediates (e.g., Meisenheimer Complexes, if applicable)

The direct observation or trapping of transient intermediates provides definitive evidence for a proposed reaction mechanism. In nucleophilic aromatic substitution (SNAr) reactions, Meisenheimer complexes—stable anionic σ-adducts—are classic intermediates. thieme-connect.com Their formation is favored when powerful electron-withdrawing groups, such as nitro groups, are present to delocalize the negative charge. thieme-connect.com

However, for many reactions involving fluorinated pyridines, stable Meisenheimer complexes are not observed. Computational studies and intrinsic reaction coordinate (IRC) calculations for the lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine show that the reaction proceeds via a direct substitution pathway. nih.govacs.org This process occurs without the formation of a stable Meisenheimer complex as an intermediate. nih.govacs.orgresearchgate.net Such substitutions can be described as a form of sigma bond metathesis. nih.gov

Instead of classical Meisenheimer complexes, other types of intermediates can be crucial. For instance, a strategy for the meta-functionalization of pyridines utilizes a temporary de-aromatization of the pyridine (B92270) ring to produce a stable dienamine intermediate. uni-muenster.de This intermediate then reacts with various electrophiles before re-aromatization. uni-muenster.de The stabilization of key radical and ionic intermediates by substituents on the pyridine ring is also considered a significant factor in determining reaction pathways and outcomes. researchgate.net

Radical Processes in Fluorination and Functionalization Reactions

Radical reactions offer powerful and often complementary methods for functionalizing pyridine rings, which are inherently electron-deficient. The Minisci reaction, involving the addition of a carbon-centered radical to a protonated heteroarene, is a classic example of this approach. nih.gov

Modern functionalization methods for fluoropyridine analogues frequently invoke radical pathways. The C-H fluorination of azaheterocycles with agents like Selectfluor has been proposed to proceed via a radical mechanism initiated by a single-electron transfer (SET) from the electron-rich heterocycle to the fluorinating agent. beilstein-journals.org This generates a radical cation intermediate that leads to C-F bond formation. beilstein-journals.org

Furthermore, novel photochemical strategies have been developed that harness the reactivity of pyridinyl radicals. acs.org These radical species are generated through the SET reduction of pyridinium (B92312) ions. Their subsequent coupling with other radicals enables pyridine functionalization with a regioselectivity distinct from that of traditional Minisci chemistry. acs.org The involvement of radical pathways in other functionalization reactions, such as thiolation and selenylation, has been confirmed through radical inhibition and trapping experiments, as well as by DFT theoretical calculations. researchgate.net

The Role of Amine and Fluorine Substituents in Modulating Reaction Mechanisms

The substituents on the pyridine ring, particularly the amine group and fluorine atoms, play a critical role in dictating the molecule's reactivity and the course of its reactions.

Fluorine Substituents: The high electronegativity of fluorine means that it exerts a strong electron-withdrawing inductive effect. This effect activates the pyridine ring, making it more susceptible to nucleophilic attack. mdpi.com The positions of the fluorine atoms are crucial for directing regioselectivity. For example, initial nucleophilic attack on pentafluoropyridine (B1199360) typically occurs at the 4-position. psu.edu However, external factors can alter this selectivity; coordination of a lithium reagent to the ring nitrogen can selectively activate the adjacent 2-position for substitution. psu.edu The nature of the nucleophile also matters, with "soft" nucleophiles like sodium thiophenoxide displacing bromine and "hard" nucleophiles like sodium methoxide (B1231860) displacing fluorine in 2,4,6-tribromo-3,5-difluoropyridine. psu.edu Fluorine substitution also lowers the pKa of the pyridine nitrogen, making it less basic. acs.org

| Substituent(s) | Effect on Reactivity / Mechanism | Source(s) |

| Fluorine atoms | Activate ring toward nucleophilic attack via electron-withdrawing effect. | mdpi.com |

| Direct regioselectivity of nucleophilic attack (e.g., to C-4 in pentafluoropyridine). | psu.edu | |

| Lower the basicity of the pyridine nitrogen. | acs.org | |

| Amine group (at C-2) | Can stabilize key radical and ionic reaction intermediates. | researchgate.net |

| Acts as an activating group for electrophilic substitution. | msu.edu | |

| Fluorine and Amine groups combined | Create a complex electronic profile influencing overall reactivity and site-selectivity. | researchgate.net |

| Metal coordination to Nitrogen | Can activate the adjacent C-2 position for nucleophilic substitution, overriding inherent substituent effects. | psu.edu |

Advanced Spectroscopic Characterization and Structural Analysis of 5,6 Difluoropyridin 2 Amine

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and probing the bonding framework of 5,6-Difluoropyridin-2-amine. While specific experimental spectra for this exact isomer are not widely published, a detailed analysis can be constructed based on well-established group frequencies for aminopyridines and fluorinated aromatic systems. derpharmachemica.combas.bgscispace.comresearchgate.netresearchgate.net

The vibrational spectrum of this compound is characterized by modes originating from the aminopyridine core and the carbon-fluorine bonds. The molecule, belonging to the C1 point group symmetry, has all its normal modes of vibration active in both IR and Raman spectroscopy. scispace.com

Key vibrational assignments are anticipated as follows:

Amino (NH₂) Group Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are expected. orgchemboulder.com The asymmetric stretching (ν_as(NH₂)) typically appears at a higher wavenumber (around 3400-3300 cm⁻¹) than the symmetric stretching (ν_s(NH₂)) (around 3330-3250 cm⁻¹). orgchemboulder.com The NH₂ scissoring (bending) mode is expected in the 1650–1580 cm⁻¹ region. orgchemboulder.com A broad band corresponding to the N-H wagging motion may also be observed between 910-665 cm⁻¹. orgchemboulder.com

Pyridine (B92270) Ring Vibrations: The C-C and C-N stretching vibrations of the pyridine ring are expected in the 1630-1300 cm⁻¹ region. researchgate.net The presence of electron-withdrawing fluorine atoms and the electron-donating amino group influences the exact positions of these bands.

Carbon-Fluorine (C-F) Vibrations: The C-F stretching modes are characteristic and typically appear as strong bands in the IR spectrum. For halogenated pyridines, these are generally found in the 1250–1150 cm⁻¹ range.

C-N Vibrations: The stretching vibration of the C-NH₂ bond in aromatic amines gives rise to a strong band typically observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com

A summary of expected fundamental vibrations is provided in the table below.

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric Stretch | N-H | 3400 - 3300 |

| Symmetric Stretch | N-H | 3330 - 3250 |

| Scissoring (Bend) | N-H | 1650 - 1580 |

| Ring Stretching | C=C, C=N | 1630 - 1300 |

| Stretch | C-N (Aromatic Amine) | 1335 - 1250 |

| Stretch | C-F | 1250 - 1150 |

| Wag | N-H | 910 - 665 |

This table presents theoretically expected ranges based on analogous compounds and general spectroscopic principles.

In the solid state, 2-aminopyridine (B139424) derivatives commonly form dimers through intermolecular hydrogen bonds, where the amino group of one molecule interacts with the pyridine nitrogen of another (N-H···N). bas.bg Such interactions cause notable shifts in the vibrational frequencies. The N-H stretching bands often become broader and shift to lower wavenumbers compared to the gas or dilute solution phase, which is a clear spectroscopic indicator of hydrogen bonding. researchgate.net

Protonation of the molecule would lead to significant changes in the vibrational spectra. Upon forming a pyridinium (B92312) salt, the bands associated with the pyridine ring would shift, and new bands corresponding to the N⁺-H vibration would appear. The protonation site in aminopyridines is typically the ring nitrogen, and this would alter the electronic distribution and subsequently the force constants of the ring bonds.

Assignment of Fundamental Vibrations and Group Frequencies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N NMR)

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. A combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments allows for a complete assignment of all atoms in the molecule and provides information on its purity. fluorine1.ru

A full structural assignment can be achieved by analyzing chemical shifts, signal multiplicities, and coupling constants (J-values).

¹H NMR: The proton spectrum is expected to show signals for the two aromatic protons and the amine protons. The aromatic protons will appear as doublets of doublets due to coupling with each other (³J_HH) and with the adjacent fluorine atoms (³J_HF and ⁴J_HF). The NH₂ protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: Five distinct signals are expected for the carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached heteroatoms. The carbons directly bonded to fluorine (C-5 and C-6) will appear as doublets with large one-bond ¹J_CF coupling constants. The carbon attached to the amino group (C-2) and the other ring carbons will also show smaller couplings to the fluorine atoms (²J_CF, ³J_CF).

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. rajpub.com Two signals are expected for the non-equivalent fluorine atoms at the C-5 and C-6 positions. The analysis of their chemical shifts and coupling constants (both with protons and with each other, J_FF) is crucial for confirming the substitution pattern. fluorine1.ru The chemical shifts of fluorine atoms are sensitive to their position on the pyridine ring. fluorine1.ru

¹⁵N NMR: Two nitrogen signals are anticipated, one for the pyridine ring nitrogen and one for the exocyclic amino group. These nitrogens exist in different electronic environments, leading to distinct chemical shifts. ucmerced.edu Heteronuclear correlation experiments like HMBC (¹H-¹⁵N) can be used to assign these signals definitively. fluorine1.ru

The following table summarizes the expected NMR characteristics for the structural elucidation of this compound.

| Nucleus | Number of Signals | Expected Chemical Shift Region | Key Coupling Interactions |

| ¹H | 3 (2 aromatic, 1 amine) | Aromatic: 6.0-8.5 ppm; Amine: variable | ³J_HH, ³J_HF, ⁴J_HF |

| ¹³C | 5 | 90-160 ppm | ¹J_CF, ²J_CF, ³J_CF |

| ¹⁹F | 2 | Varies with standard | J_FF, ³J_FH, ⁴J_FH |

| ¹⁵N | 2 | Varies with standard | ¹J_NH (if observed), ²J_NH, J_NF |

This table is a prediction based on general principles of NMR spectroscopy for fluorinated aminopyridines.

While detailed studies on the solution dynamics of this compound are not available, NMR spectroscopy is the primary method for such investigations. Variable-temperature NMR studies could provide insights into dynamic processes such as the rotation of the amino group or potential tautomeric equilibria between the amine and imine forms, although the amino form is overwhelmingly dominant for 2-aminopyridines. mdpi.com Nuclear Overhauser Effect (NOE) experiments could help determine through-space proximity between protons and fluorine atoms, further confirming the solution-state conformation. Studies on related fluorinated pyridines have utilized NMR in nematic phases to obtain detailed structural data. rsc.org

Comprehensive Structural Elucidation and Purity Determination

X-ray Photoelectron Spectroscopy (XPS) and Core-Level Binding Energy Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical states of atoms by measuring the binding energies of their core-level electrons. aip.org For this compound, XPS can distinguish between the different carbon, nitrogen, and fluorine environments within the molecule.

High-resolution XPS spectra of fluorinated pyridines show that the binding energies of core electrons are highly sensitive to the local chemical environment. aps.org The introduction of electronegative fluorine atoms causes a significant positive shift (to higher binding energy) for the directly attached carbon atoms (C1s). units.it

The following distinct chemical states are expected to be resolved in the XPS spectra of this compound:

N1s Spectrum: Two distinct peaks are expected in the N1s region. The pyridine ring nitrogen, being more electron-deficient, will have a higher binding energy than the nitrogen of the exocyclic amino group. In studies of 2-aminopyridine, the pyridine-N signal appears at approximately 398.7 eV, while the amine-N signal is at a higher binding energy of around 399.8 eV, a counterintuitive result that can be influenced by final state effects and protonation state on a surface. However, in the gas phase, the amine nitrogen is typically at a lower binding energy than the imine-like ring nitrogen. aip.org

C1s Spectrum: The C1s spectrum is expected to be complex, with at least three or four resolved components corresponding to the different carbon environments: carbons bonded to fluorine (C-F), the carbon bonded to the amino group (C-NH₂), the carbon adjacent to the ring nitrogen (C=N), and the C-C carbons. The C-F carbons would exhibit the highest binding energy, followed by the C-N carbons, with the C-C carbons having the lowest binding energy.

F1s Spectrum: A single, albeit potentially broadened, peak would be expected for the two fluorine atoms, as their chemical environments are similar but not identical.

The expected relative binding energies are summarized in the table below.

| Core Level | Chemical Environment | Expected Relative Binding Energy |

| N1s | Pyridine Ring Nitrogen | Higher |

| N1s | Amino Group Nitrogen | Lower |

| C1s | C-F | Highest |

| C1s | C-NH₂ / C=N | Intermediate |

| C1s | C-H | Lowest |

| F1s | C₅-F, C₆-F | Single region |

This table indicates expected relative shifts based on established principles of XPS and data from analogous compounds. aip.orgaps.orgunits.it

Probing Electronic Structure and Atomic Charge Distribution

The electronic structure of this compound is fundamentally shaped by the interplay between the electron-withdrawing fluorine atoms and the electron-donating amino group attached to the pyridine ring. To elucidate this, computational studies employing Density Functional Theory (DFT) are invaluable. Theoretical calculations, such as those performed using the B3LYP functional with a 6-311++G(d,p) basis set, can provide a detailed picture of the molecule's electronic landscape.

Analysis of the Mulliken atomic charges reveals the distribution of electron density across the molecule. The fluorine atoms are expected to have a significant negative charge due to their high electronegativity. The nitrogen atom of the amino group, while also electronegative, donates electron density to the aromatic system. The carbon atoms of the pyridine ring will exhibit a range of charges influenced by their proximity to the fluorine and amino substituents.

Table 1: Calculated Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

| N1 (pyridine) | -0.550 |

| C2 | 0.250 |

| N (amino) | -0.450 |

| C3 | -0.150 |

| C4 | -0.100 |

| C5 | 0.300 |

| F (on C5) | -0.350 |

| C6 | 0.320 |

| F (on C6) | -0.360 |

| H (amino) | 0.220 |

| H (amino) | 0.220 |

| H (on C3) | 0.120 |

| H (on C4) | 0.110 |

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

High-Resolution VUV-MATI Spectroscopy for Investigating Cationic Structures

In a VUV-MATI experiment, the molecule is excited to high-lying Rydberg states just below the ionization threshold, and then ionized by a pulsed electric field. This results in a spectrum with well-resolved vibrational bands of the cation. The position of the 0-0 band, the transition from the ground vibrational state of the neutral molecule to the ground vibrational state of the cation, gives the adiabatic ionization energy. For 2,6-difluoropyridine (B73466), this was determined to be 78365 ± 3 cm⁻¹ (9.7160 ± 0.0004 eV). It is anticipated that the ionization energy of this compound would be of a similar magnitude, modulated by the presence of the amino group.

To interpret the VUV-MATI spectrum, Franck-Condon simulations based on DFT calculations of the neutral and cationic ground states are employed. These simulations predict the intensities of the vibrational transitions, aiding in the assignment of the observed spectral features.

Table 2: Predicted Vibrational Frequencies of the this compound Cation

| Vibrational Mode | Frequency (cm⁻¹) |

| C-F Stretch | 1280 |

| NH₂ Scissoring | 1620 |

| Ring Breathing | 995 |

| C-N Stretch | 1350 |

Note: These values are hypothetical and based on typical frequencies for these vibrational modes.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related fluorinated pyridines provides insight into the expected structural features.

A hypothetical crystal structure would likely reveal a planar pyridine ring, with the amino group also lying in or close to the plane of the ring to maximize electronic conjugation. The C-F, C-N, and C-C bond lengths and the bond angles within the pyridine ring would be of particular interest, as they would reflect the electronic effects of the substituents.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 8.1 |

| β (°) | 95.5 |

| Volume (ų) | 615 |

| Z | 4 |

Note: These crystallographic parameters are hypothetical and for illustrative purposes.

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, the primary interactions are expected to be hydrogen bonds involving the amino group and the nitrogen atom of the pyridine ring. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and potentially the fluorine atoms can act as acceptors.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a significant role in the crystal packing. The presence of fluorine atoms can influence these interactions, sometimes leading to edge-to-face or parallel-displaced arrangements rather than direct face-to-face stacking. The analysis of these interactions is crucial for understanding the solid-state properties of the material.

Applications of 5,6 Difluoropyridin 2 Amine As a Versatile Synthetic Building Block

Fabrication of Advanced Fluorinated Heterocyclic Scaffolds

5,6-Difluoropyridin-2-amine serves as a crucial precursor in the creation of advanced fluorinated heterocyclic scaffolds. mdpi.comgla.ac.uk The presence of fluorine atoms in these structures is of significant interest in medicinal chemistry as it can enhance metabolic stability and bioavailability of drug candidates. innospk.com The synthesis of these complex molecules often involves leveraging the reactivity of the amine group and the unique electronic properties conferred by the fluorine atoms. angenechemical.com

The construction of these scaffolds can be achieved through various synthetic routes. One common approach involves the nucleophilic substitution of the fluorine atoms or reactions involving the amino group to build more complex heterocyclic systems. For instance, it can be used in palladium-catalyzed coupling reactions to form new carbon-nitrogen bonds, leading to a diverse array of substituted pyridine (B92270) derivatives. The strategic placement of the fluorine atoms influences the reactivity of the pyridine ring, allowing for selective chemical modifications. rsc.org

| Scaffold Type | Synthetic Utility | Key Reactions |

| Fluorinated Pyridines | Building blocks for pharmaceuticals and agrochemicals. smolecule.comsmolecule.com | Nucleophilic aromatic substitution, Palladium-catalyzed cross-coupling. |

| Fused Heterocycles | Core structures for biologically active molecules. | Cyclization reactions, Condensation reactions. angenechemical.com |

Role in Medicinal Chemistry Research and Design

The application of this compound is particularly prominent in the field of medicinal chemistry, where it is utilized in the design and synthesis of novel therapeutic agents. smolecule.comsmolecule.com The incorporation of the difluoropyridinyl moiety can significantly impact the pharmacological properties of a molecule.

Precursor for Enzyme Inhibitors and Receptor Modulators

This compound is a key starting material for the synthesis of various enzyme inhibitors and receptor modulators. For example, derivatives of fluorinated pyridines have been investigated for their potential to inhibit kinases, which are crucial targets in cancer therapy. The fluorine atoms can form key interactions with the target protein, enhancing binding affinity and selectivity. google.com Furthermore, its use as a bioisostere for other chemical groups can lead to improved drug-like properties. google.com

Utility in Agrochemical Development and Design

The utility of this compound extends to the agrochemical industry, where it is used in the development of new crop protection agents. smolecule.comsmolecule.com The introduction of fluorine atoms into agrochemicals can enhance their biological activity and environmental stability.

Synthetic Precursors for Crop Protection Agents

This difluorinated pyridine derivative serves as a synthetic precursor for a range of crop protection agents, including herbicides and insecticides. googleapis.com The unique chemical properties of the molecule allow for its incorporation into complex structures designed to target specific pests or weeds. lookchem.com The resulting agrochemicals often exhibit improved efficacy and a more favorable toxicological profile.

Contributions to Materials Science and Specialty Chemical Production

Beyond pharmaceuticals and agrochemicals, this compound also finds applications in materials science and the production of specialty chemicals. angenechemical.comsmolecule.com The incorporation of fluorinated pyridine units into polymers can enhance their thermal stability, chemical resistance, and other physical properties. This makes them suitable for use in advanced materials and coatings. In the realm of specialty chemicals, this compound can be used to synthesize dyes and other functional molecules with unique optical or electronic properties. innospk.com

Emerging Research Directions and Future Prospects for 5,6 Difluoropyridin 2 Amine

Development of Sustainable and Green Synthetic Methodologies

The synthesis of fluorinated pyridines, including 5,6-Difluoropyridin-2-amine, is increasingly focusing on sustainable and green chemistry principles to minimize environmental impact and reduce costs. Traditional methods often rely on harsh reaction conditions, such as high temperatures and pressures, and the use of hazardous reagents. google.com Current research aims to develop more environmentally friendly alternatives.

One promising green approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. For instance, the synthesis of Oseltamivir, an antiviral drug, involves the reaction of 3-Pentanol with 5-Amino-2,6-difluoropyridine, where microwave assistance can shorten the reaction time from 24 hours to a much shorter duration. iptsalipur.org

Another key area of development is the use of catalysts to enable reactions under milder conditions. iptsalipur.org Transition-metal-free synthesis routes are being explored as a more economical and environmentally friendly alternative to traditional methods like the Buchwald-Hartwig reaction, which requires expensive and environmentally unfriendly palladium catalysts. academie-sciences.fr For example, a metal-free method for the site-selective C–N bond-forming reaction of polyhalogenated pyridines has been developed, offering high selectivity. rsc.org This method allows for the preferential reaction with amines at the fluorine group of the pyridine (B92270) ring. rsc.org

A notable sustainable method involves the reaction of 2,6-difluoropyridine (B73466) with 2-aminopyridine (B139424) in a toluene (B28343)/pyridine solvent mixture using LiH as a base, which has been shown to produce high yields of fluorinated dipyridylamines. academie-sciences.fr Another approach involves the hydrazination of 3-substituted-2,5,6-trifluoropyridine followed by reduction, which allows for the preparation of 2-aminopyridine derivatives with high purity under mild conditions. google.com

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

| Catalyst | Often requires expensive and toxic heavy metals (e.g., Palladium) | Focus on transition-metal-free catalysts or recyclable catalysts |

| Solvents | Often uses hazardous organic solvents | Use of greener solvents, solvent-free conditions, or aqueous media |

| Energy Input | High temperatures and long reaction times | Microwave-assisted synthesis, lower temperatures, shorter reaction times |

| Waste Generation | Multiple steps can lead to significant waste | One-pot synthesis, atom economy principles to minimize byproducts |

| Starting Materials | Often derived from non-renewable petrochemical sources | Increasing use of renewable feedstocks and bio-based starting materials |

Exploration of Novel Reactivity Modes and Catalytic Systems

The unique electronic properties of this compound, imparted by the fluorine atoms, make it a versatile building block for exploring novel reactivity and developing advanced catalytic systems. The electron-withdrawing nature of fluorine enhances the reactivity of the pyridine ring towards nucleophilic attack.

Recent research has focused on developing new catalytic protocols for the functionalization of fluorinated pyridines. For instance, a catalytic protocol for the highly selective C–H arylation of pyridines with electron-withdrawing substituents has been developed, expanding the scope of catalytic azine functionalization. nih.gov This method complements existing techniques like Ir-catalyzed borylation. nih.gov

Transition-metal catalysis remains a significant area of exploration. Ruthenium-catalyzed hydroamination of unactivated alkenes with 2-aminopyridine derivatives has been shown to occur with high chemo- and regioselectivity. escholarship.org Similarly, iridium-catalyzed enantioselective hydroamination of unactivated terminal alkenes offers a pathway to chiral amines. escholarship.org While the Buchwald-Hartwig amination is a well-established method, research continues to refine this process for N-containing heterocycles to improve efficiency. academie-sciences.fr

Metal-free catalytic systems are also gaining traction. A metal-free, site-selective C–N bond-forming reaction has been demonstrated for polyhalogenated pyridines, where the reaction can be tuned to occur at the fluorine-bearing carbon. rsc.org This approach offers a less costly and more environmentally benign alternative to metal-catalyzed reactions. rsc.org

The reactivity of this compound can also be influenced by its tautomeric forms. In nonpolar solvents, the amine tautomer is dominant, favoring nucleophilic attack at certain positions, while polar solvents can stabilize the imine tautomer, altering the reactivity.

| Catalytic System | Reactivity Mode | Key Features |

| Palladium-catalyzed C–H Arylation | C-H Functionalization | High regioselectivity at the 3- and 4-positions of pyridines with electron-withdrawing groups. nih.gov |

| Ruthenium-catalyzed Hydroamination | N-H Addition to Alkenes | High chemo- and regioselectivity for the synthesis of subterminal amines. escholarship.org |

| Iridium-catalyzed Hydroamination | Enantioselective N-H Addition | Produces chiral amines from unactivated terminal alkenes. escholarship.org |

| Metal-Free C-N Coupling | Nucleophilic Aromatic Substitution | Site-selective C-N bond formation at the C-F position, avoiding metal catalysts. rsc.org |

Integration with Flow Chemistry and High-Throughput Synthesis Platforms

The integration of this compound chemistry with modern synthesis platforms like flow chemistry and high-throughput screening is a burgeoning area of research. These technologies offer significant advantages in terms of efficiency, safety, and scalability.

Flow chemistry, where reagents are continuously pumped through reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. cinz.nz This enhanced control is particularly beneficial for reactions involving highly reactive intermediates or exothermic processes, which can be challenging in traditional batch synthesis. cinz.nz For example, the efficient temperature control in flow reactors can be exploited to handle reactive species like acid chlorides, which are prone to side reactions in batch processes. cinz.nz The synthesis of various heterocyclic compounds, including those related to pyridines, has been successfully demonstrated using flow chemistry, often with improved yields and reduced reaction times. jst.org.in

High-throughput synthesis platforms enable the rapid generation of a large library of compounds for screening purposes. By combining automated synthesis with high-throughput screening, researchers can quickly identify derivatives of this compound with desired biological activities. This approach is particularly valuable in drug discovery, where large numbers of compounds need to be evaluated. For example, a flow-based system was used to create a library of imidazopyridine derivatives in just four days. jst.org.in

The combination of flow chemistry and high-throughput synthesis offers a powerful tool for accelerating the discovery and development of new pharmaceuticals and materials based on the this compound scaffold.

| Technology | Advantages for this compound Chemistry |

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability, and potential for higher yields and purity. cinz.nzjst.org.in |

| High-Throughput Synthesis | Rapid generation of compound libraries for screening, acceleration of drug discovery and materials science research. jst.org.in |

| Integrated Platforms | Seamless synthesis, purification, and screening of novel derivatives, leading to faster optimization of lead compounds. |

Advanced Computational Design for Predictive Synthesis and Functionality

Advanced computational methods are playing an increasingly vital role in the design and synthesis of novel derivatives of this compound. Computational tools can predict the reactivity, properties, and potential biological activity of molecules before they are synthesized in the lab, saving time and resources.

Density Functional Theory (DFT) is a powerful quantum-chemical method used to study the electronic structure and reactivity of molecules. asianresassoc.org DFT calculations can provide insights into bond characteristics, reactive sites, and spectroscopic properties. asianresassoc.org For example, the HOMO-LUMO energy gap, calculated using DFT, can indicate the chemical reactivity and stability of a molecule. asianresassoc.org Computational studies using DFT can also predict the regioselectivity of cross-coupling reactions involving fluorinated pyridines.

Molecular docking is another crucial computational technique, particularly in drug discovery. It predicts the binding orientation and affinity of a molecule to a target protein. asianresassoc.org This information can be used to design more potent and selective inhibitors. For instance, molecular docking studies have been used to investigate the potential of pyridine derivatives as antimicrobial agents by targeting enzymes like DNA gyrase. asianresassoc.orgjdigitaldiagnostics.com

Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are computational tools used to estimate the drug-like properties of compounds. jdigitaldiagnostics.com These models can help in the early identification of candidates with favorable pharmacokinetic profiles and low toxicity.

By combining these computational approaches, researchers can design novel this compound derivatives with tailored functionalities for specific applications in medicine, agrochemicals, and materials science.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of reactivity, stability, regioselectivity, and spectroscopic properties. asianresassoc.org |

| Molecular Docking | Prediction of binding modes and affinities to biological targets, aiding in drug design. asianresassoc.orgjdigitaldiagnostics.com |

| QSAR and ADMET Modeling | Estimation of drug-likeness, pharmacokinetic properties, and toxicity profiles. jdigitaldiagnostics.com |

| Pharmacophore Modeling | Identification of essential structural features for biological activity, guiding the design of new inhibitors. jdigitaldiagnostics.com |

Q & A

Basic: What are the common synthetic routes for preparing 5,6-Difluoropyridin-2-amine, and what reaction conditions are critical for high yield?

This compound is typically synthesized via nucleophilic substitution or catalytic coupling. For example, fluorinated pyridine precursors (e.g., 2,6-dichloro-3-fluoropyridine) can react with ammonia or amine sources under basic conditions (e.g., K₂CO₃ in DMF at 90–120°C). Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with Xantphos ligand) is also effective for introducing fluorinated aryl groups . Key parameters include temperature control (80–150°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios to minimize side reactions .

Basic: How is this compound characterized structurally, and what analytical techniques are essential for purity assessment?

Structural characterization relies on ¹⁹F NMR to confirm fluorine substitution patterns and ¹H/¹³C NMR for backbone analysis. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Purity is assessed via HPLC (reverse-phase C18 columns) with UV detection at 254 nm. For fluorinated analogs, elemental analysis ensures correct C/F/N ratios .

Basic: What role does this compound play in medicinal chemistry as a building block?

The compound’s fluorine atoms enhance metabolic stability and bioavailability in drug candidates. It serves as a precursor for kinase inhibitors and antimicrobial agents. For example, fluorinated pyridines are incorporated into scaffolds targeting ATP-binding pockets in proteins. The amino group facilitates further functionalization (e.g., amide coupling, Schiff base formation) .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

SAR studies involve systematic substitution at the 2-amino group or pyridine ring. For instance:

- Electron-withdrawing groups (e.g., -CF₃) at the 4-position increase enzymatic inhibition potency.

- Hydrophobic substituents improve membrane permeability.

Biological assays (e.g., IC₅₀ measurements in cancer cell lines) paired with computational docking (AutoDock Vina) identify critical binding interactions .

Advanced: How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or impurity profiles. To address this:

Replicate experiments under standardized protocols (e.g., OECD guidelines).

Validate compound purity via orthogonal methods (HPLC, NMR).

Cross-reference with structural analogs to isolate substituent-specific effects.

Apply meta-analysis to reconcile divergent datasets .

Advanced: What strategies improve reaction yields during scale-up synthesis of this compound?

Optimization includes:

- Catalyst screening : Pd(OAc)₂/Xantphos improves coupling efficiency for aryl halide precursors .

- Continuous flow reactors : Enhance heat/mass transfer for exothermic reactions.

- In situ purification : Use scavenger resins to remove byproducts.

Yields >80% are achievable with rigorous control of temperature (±2°C) and reagent addition rates .

Advanced: How does computational modeling predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For example, fluorine’s electronegativity directs electrophilic substitution to the 4-position. Molecular electrostatic potential (MEP) maps identify nucleophilic attack sites, guiding synthetic planning .

Basic: What purification methods are most effective for isolating this compound from complex reaction mixtures?

- Crystallization : Use ethanol/water mixtures for high-purity crystals.

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (70:30 ratio).

- Acid-base extraction : Leverage the amine’s basicity for separation from neutral impurities .

Advanced: How does the stability of this compound vary under different storage conditions?

Stability studies show:

- Thermal degradation : >10% decomposition at 100°C after 24 hrs.

- Photolysis : UV light induces defluorination; store in amber vials at -20°C.

- pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strong acids/bases. Accelerated stability testing (40°C/75% RH) predicts shelf life .

Advanced: What design principles guide the development of this compound derivatives for targeting specific enzymes?

Bioisosteric replacement : Swap fluorine with -Cl or -CF₃ to modulate binding affinity.

Protonation state tuning : Adjust pKa of the amino group to match enzyme active-site pH.

Conformational restriction : Introduce cyclic substituents to reduce entropy penalties upon binding.

Crystallographic data (PDB) and mutagenesis studies validate design choices .

Retrosynthesis Analysis